molecular formula C17H18ClN3O2 B4881441 1-(3-chlorobenzyl)-4-(4-nitrophenyl)piperazine

1-(3-chlorobenzyl)-4-(4-nitrophenyl)piperazine

Cat. No. B4881441
M. Wt: 331.8 g/mol
InChI Key: UHHCLTUUWUBPAG-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-4-(4-nitrophenyl)piperazine, also known as NPC-15437, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in various fields such as medicinal chemistry, pharmacology, and neuroscience. In

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-(4-nitrophenyl)piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This dual action of 1-(3-chlorobenzyl)-4-(4-nitrophenyl)piperazine is responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
1-(3-chlorobenzyl)-4-(4-nitrophenyl)piperazine has been shown to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of serotonin and other neurotransmitters in the brain, which are responsible for regulating mood and emotions. Moreover, 1-(3-chlorobenzyl)-4-(4-nitrophenyl)piperazine has been shown to reduce the levels of stress hormones such as cortisol, which are associated with anxiety and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorobenzyl)-4-(4-nitrophenyl)piperazine in lab experiments include its potent antidepressant and anxiolytic effects, its ability to selectively target serotonin reuptake and 5-HT1A receptors, and its low toxicity. However, the limitations of using 1-(3-chlorobenzyl)-4-(4-nitrophenyl)piperazine in lab experiments include its high cost, the need for specialized equipment and expertise to synthesize and characterize the compound, and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 1-(3-chlorobenzyl)-4-(4-nitrophenyl)piperazine. One of the areas of interest is the development of new analogs of 1-(3-chlorobenzyl)-4-(4-nitrophenyl)piperazine with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 1-(3-chlorobenzyl)-4-(4-nitrophenyl)piperazine and its potential interactions with other neurotransmitter systems. Moreover, the potential use of 1-(3-chlorobenzyl)-4-(4-nitrophenyl)piperazine as a treatment for other diseases such as Parkinson's disease and Alzheimer's disease is also an area of interest for future research.
Conclusion
In conclusion, 1-(3-chlorobenzyl)-4-(4-nitrophenyl)piperazine is a chemical compound that has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to exhibit potent antidepressant and anxiolytic effects, and its mechanism of action is believed to involve the selective inhibition of serotonin reuptake and activation of 5-HT1A receptors. The future directions for the research on 1-(3-chlorobenzyl)-4-(4-nitrophenyl)piperazine include the development of new analogs with improved pharmacological properties, investigation of its mechanism of action, and its potential use as a treatment for other diseases.

Synthesis Methods

1-(3-chlorobenzyl)-4-(4-nitrophenyl)piperazine can be synthesized using various methods. One of the most common methods is the reaction of 1-(3-chlorobenzyl)piperazine with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified and characterized using various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

1-(3-chlorobenzyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential use as a therapeutic agent for various diseases such as depression, anxiety, and schizophrenia. It has been shown to exhibit potent antidepressant and anxiolytic effects in animal models. Moreover, 1-(3-chlorobenzyl)-4-(4-nitrophenyl)piperazine has been shown to possess antipsychotic properties and can be used as a potential treatment for schizophrenia.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-15-3-1-2-14(12-15)13-19-8-10-20(11-9-19)16-4-6-17(7-5-16)21(22)23/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHCLTUUWUBPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5269061

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